molecular formula C23H21ClN4O3 B11062711 2-(4-chlorophenoxy)-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide

Cat. No.: B11062711
M. Wt: 436.9 g/mol
InChI Key: OUSWAEPCTOQSGT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorophenoxy, furylmethyl, and tetrahydropyrazinobenzimidazole moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Furylmethyl Intermediate: The furylmethyl group is introduced through the reaction of furfural with a suitable amine, followed by reduction to obtain the furylmethylamine.

    Construction of the Tetrahydropyrazinobenzimidazole Core: This involves the cyclization of an appropriate diamine with a benzimidazole precursor under acidic or basic conditions.

    Final Coupling Reaction: The chlorophenoxy intermediate, furylmethyl intermediate, and tetrahydropyrazinobenzimidazole core are coupled under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furylmethyl aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chlorine atom in the chlorophenoxy group with various nucleophiles.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler analog with plant growth-regulating properties.

    2-(4-Chlorophenoxy)-2-methylpropanoic acid: Another related compound with herbicidal activity.

Uniqueness

2-(4-Chlorophenoxy)-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide stands out due to its complex structure, which imparts unique chemical reactivity and potential biological activities not observed in simpler analogs. Its combination of chlorophenoxy, furylmethyl, and tetrahydropyrazinobenzimidazole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c24-16-3-6-18(7-4-16)31-15-23(29)25-17-5-8-21-20(12-17)26-22-14-27(9-10-28(21)22)13-19-2-1-11-30-19/h1-8,11-12H,9-10,13-15H2,(H,25,29)

InChI Key

OUSWAEPCTOQSGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)CN1CC5=CC=CO5

Origin of Product

United States

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